2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate
Description
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate is a benzothiazole derivative characterized by two key structural motifs:
- A 4-ethylpiperazine substituent at the 2-position of the benzothiazole core.
- A 3-fluorobenzoate ester linked to the 6-position of the benzothiazole.
Benzothiazoles are well-documented in medicinal chemistry for their antitumor, antimicrobial, and kinase inhibitory properties . The ethylpiperazine group may enhance solubility and target interaction via hydrogen bonding, while the 3-fluorobenzoate ester could influence metabolic stability and lipophilicity. The following analysis compares its hypothetical properties to structurally similar compounds from peer-reviewed studies.
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-2-23-8-10-24(11-9-23)20-22-17-7-6-16(13-18(17)27-20)26-19(25)14-4-3-5-15(21)12-14/h3-7,12-13H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYZJSZLMDEBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol and Carboxylic Acid Derivatives
The benzo[d]thiazole scaffold is synthesized via cyclocondensation of 2-aminothiophenol 1 with substituted carboxylic acids. For 6-hydroxybenzo[d]thiazole 2 , 2-aminothiophenol reacts with 4-chloro-3-nitrobenzoic acid under acidic conditions (H₂SO₄, 110°C), followed by nitro group reduction (Fe/HCl) and diazotization-hydrolysis to yield the 6-hydroxy derivative.
$$
\text{2-Aminothiophenol} + \text{R-COOH} \xrightarrow{\text{H}2\text{SO}4} \text{Benzo[d]thiazole} + \text{H}_2\text{O}
$$
Halogenation at the 2-Position
Chlorination of 2 using phosphorus oxychloride (POCl₃) at reflux produces 2-chloro-6-hydroxybenzo[d]thiazole 3 , a pivotal intermediate for subsequent piperazine coupling.
$$
\text{6-Hydroxybenzo[d]thiazole} \xrightarrow{\text{POCl}_3} \text{2-Chloro-6-hydroxybenzo[d]thiazole} + \text{HCl}
$$
Esterification with 3-Fluorobenzoic Acid
Activation of 3-Fluorobenzoic Acid
The carboxylic acid is activated via conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, Steglich esterification employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) for milder conditions.
$$
\text{3-Fluorobenzoic acid} + \text{SOCl}2 \rightarrow \text{3-Fluorobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Ester Bond Formation
Activated 3-fluorobenzoic acid reacts with 2-(4-ethylpiperazin-1-yl)-6-hydroxybenzo[d]thiazole 5 in anhydrous DCM. The reaction proceeds at room temperature for 6 hours, yielding the target ester 6 in 70–75% yield after silica gel chromatography.
$$
\text{3-Fluorobenzoyl chloride} + \text{6-Hydroxybenzo[d]thiazole derivative} \xrightarrow{\text{DMAP, DCM}} \text{Target ester} + \text{HCl}
$$
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals ≥98% purity. Residual solvents (DMF, DCM) are below ICH Q3C limits.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| SNAr + Steglich | 75 | 98.5 | Mild conditions, high reproducibility |
| SNAr + Acid Chloride | 70 | 97.2 | Faster reaction time |
| One-Pot Sequential | 65 | 95.8 | Reduced purification steps |
Challenges and Mitigation Strategies
- Piperazine Over-Alkylation : Controlled stoichiometry (1:1.05 substrate:piperazine) minimizes di-substitution.
- Ester Hydrolysis : Anhydrous conditions and molecular sieves prevent moisture-induced degradation.
- Byproduct Formation : Column chromatography (hexane:ethyl acetate, 3:1) effectively separates unreacted starting materials.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . Molecular docking studies have shown that the compound can fit into the active sites of target proteins, stabilizing the protein-ligand complex and exerting its effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The evidence highlights benzothiazoles with diverse substituents, primarily amide-linked heterocycles (e.g., pyridine, pyrimidine) or methoxybenzamide groups . Key comparisons include:
Key Observations :
- Piperazine vs. Heteroaromatic Substituents : The target’s ethylpiperazine group may increase solubility compared to aromatic substituents (e.g., pyridine in 7q ), but reduce steric hindrance relative to methylpiperazine in 1d .
- Ester vs. Amide Linkage : The 3-fluorobenzoate ester in the target compound likely enhances metabolic stability compared to amide-linked analogs (e.g., 7i ), which are prone to hydrolysis .
- Halogen Effects : Fluorine in the benzoate may improve membrane permeability compared to chlorine-containing analogs (e.g., 7h , 7i ) .
Physicochemical Properties
Melting points, yields, and purity data from analogs suggest trends:
| Compound | Yield (%) | Melting Point (°C) | Purity (%) | Reference |
|---|---|---|---|---|
| Target | N/R | N/R | N/R | - |
| 7q | 70 | 177.9–180.8 | 90.0 | |
| 7i | 80 | 186.4–188.3 | 98.0 | |
| 1d | 75.47 | Not reported | Not reported |
N/R: Not reported in provided evidence.
Inferences :
- The ethylpiperazine group (bulkier than methylpiperazine in 1d ) may lower melting points compared to rigid heteroaromatic analogs like 7i .
- Fluorine’s electron-withdrawing effect could reduce crystallinity, leading to lower melting points than chlorine-containing compounds (e.g., 7i : 186.4–188.3°C) .
Spectroscopic Data
NMR and HRMS profiles of analogs provide benchmarks for structural validation:
13C-NMR :
- Benzothiazole carbons in analogs resonate at δ 111–166 ppm . The target’s 3-fluorobenzoate ester carbonyl is expected near δ 165–170 ppm , similar to acetamide carbonyls in 7i (δ 164.43–166.93 ppm) .
- Piperazine carbons (e.g., 1d ) appear at δ 39–44 ppm , aligning with the target’s ethylpiperazine signals .
HRMS :
Biological Activity
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.43 g/mol. The compound features a benzo[d]thiazole core, an ethylpiperazine substituent, and a fluorobenzoate moiety, which contribute to its biological activity.
Biological Activity
Research indicates that benzothiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. These derivatives often target bacterial enzymes or cell membrane integrity, leading to cell death.
- Anticancer Properties : The compound is being studied for its potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Kinase Inhibition : The compound has been identified as a potential multikinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets within cells, including kinases and enzymes involved in metabolic pathways. This interaction may disrupt normal cellular functions, leading to the desired therapeutic effects.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various benzothiazole derivatives, including this compound, on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated significant dose-dependent inhibition of cell viability, with IC50 values in the micromolar range.
- Antimicrobial Efficacy : Another study tested the antimicrobial properties of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting enhanced potency.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-Methylpiperazin-1-YL)benzoate | Contains piperazine and benzoate groups | Kinase inhibition |
| 2-(4-Ethylpiperazin-1-YL)-5-methylbenzothiazole | Similar benzothiazole structure | Antimicrobial activity |
| Ethyl 4-(4-methylpiperazin-1-YL)benzoate | Piperazine derivative with benzoate | Cytotoxic effects |
Q & A
Q. Basic Characterization Techniques
- NMR : H and C NMR confirm the benzothiazole core and ethylpiperazine substitution patterns. The 3-fluorobenzoate ester is identified via distinct aromatic splitting and F NMR signals .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., m/z 428.2 [M+H]⁺) .
Q. Advanced Structural Elucidation
- X-ray crystallography : Resolves stereoelectronic effects, such as the dihedral angle between the benzothiazole and fluorobenzoate moieties, critical for understanding π-π stacking interactions .
- DFT calculations : Hybrid functionals (e.g., B3LYP) predict electron density distributions, validating experimental bond lengths and angles .
What in vitro assays are recommended for initial biological activity screening?
Q. Basic Screening Protocols
- MTT assay : Evaluates cytotoxicity against cancer cell lines (e.g., HepG2 or MCF-7) at concentrations of 1–100 µM .
- Enzyme inhibition : Tests against kinases or bacterial topoisomerases (e.g., GyrB) using fluorescence-based assays .
Q. Advanced Mechanistic Studies
- Mitochondrial apoptosis pathway analysis : Flow cytometry for Annexin V/PI staining and Western blotting for Bax/Bcl-2 ratios .
- Molecular docking : Simulates binding to targets like tau proteins or DNA gyrase using AutoDock Vina with AMBER force fields .
How can contradictory data on biological activity between studies be reconciled?
Q. Methodological Considerations
- Structural analogs : Compare substituent effects (e.g., methylthio vs. ethylpiperazine groups) on activity .
- Assay conditions : Variability in cell culture media, incubation time, or solvent (DMSO concentration ≤0.1%) may alter IC₅₀ values .
- Resistance mechanisms : Efflux pump activity (e.g., AcrAB-TolC in E. coli) can reduce efficacy despite high in vitro potency .
What computational strategies predict the compound’s pharmacokinetic and thermodynamic properties?
Q. Basic QM/MM Approaches
Q. Advanced Molecular Dynamics
- Solubility simulation : Coarse-grained MD models in explicit solvents (e.g., water/octanol) estimate solubility limits .
- Metabolism prediction : CYP450 interaction profiles generated via Schrödinger’s QikProp module .
How does the fluorobenzoate moiety influence pharmacological activity compared to non-fluorinated analogs?
Q. Structure-Activity Relationship (SAR) Analysis
- Electron-withdrawing effects : Fluorine enhances metabolic stability by reducing oxidative degradation of the ester group .
- Bioisosteric replacement : Substituting 3-fluorobenzoate with 4-fluorophenyl groups decreases IC₅₀ against tau fibrils by 40% due to altered steric bulk .
What strategies mitigate poor aqueous solubility during formulation?
Q. Advanced Formulation Techniques
- Nanoemulsion : Use of polysorbate-80 and PEG-400 as surfactants increases solubility by 10-fold .
- Prodrug design : Phosphorylate the hydroxyl group to enhance hydrophilicity, with enzymatic cleavage in target tissues .
How can crystallographic data inform polymorph screening?
Q. Polymorph Control Methods
- Hirshfeld surface analysis : Identifies hydrogen-bonding motifs (e.g., C–H⋯F interactions) that stabilize specific crystal forms .
- High-throughput screening : Vapor diffusion in 96-well plates with varied solvent ratios (e.g., ethanol/water) .
What are the limitations of current mechanistic models for this compound’s antibacterial activity?
Q. Critical Analysis
- Efflux pump interference : Even potent GyrB inhibitors (IC₅₀ < 50 nM) may lack in vivo efficacy due to bacterial efflux .
- Membrane permeability : LogD values >3 correlate with poor Gram-negative activity, necessitating structural modifications .
How can isotopic labeling (e.g., 18^{18}18F) aid in pharmacokinetic studies?
Q. Radiochemical Applications
- Tracer synthesis : Direct F-fluorination via nucleophilic substitution on tosylate precursors, achieving radiochemical yields >70% .
- PET imaging : Quantifies blood-brain barrier penetration in murine models, with F-labeled analogs showing 2.5% ID/g uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
